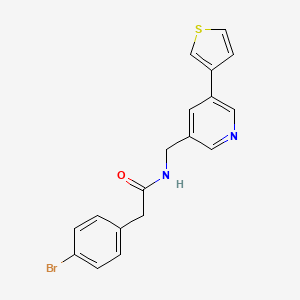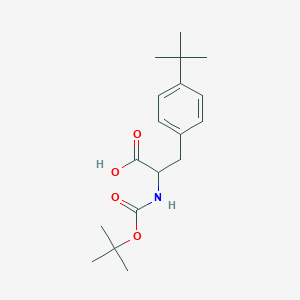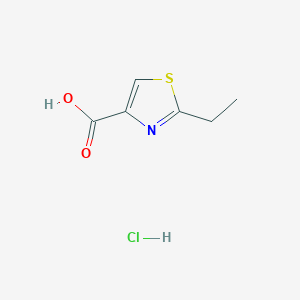![molecular formula C20H19N3O5S2 B2698826 2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one CAS No. 748790-76-3](/img/structure/B2698826.png)
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-phenylethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a morpholine ring, a phenyl ring, an oxadiazole ring, and a sulfanyl group. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom. The phenyl ring is a six-membered carbon ring with alternating double bonds, also known as a benzene ring. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The sulfanyl group (-SH) is similar to a hydroxyl group (-OH), but with a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The morpholine ring and phenyl ring are likely to contribute to the rigidity of the molecule, while the oxadiazole ring might participate in electron delocalization with adjacent groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the morpholine ring might make the compound more soluble in water compared to compounds with just phenyl rings .Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been extensively studied for their synthesis and structural characterization. For instance, research has focused on the synthesis of new modified aza heterocycles based on oxadiazoles, where reactions with morpholine and other amines lead to various derivatives with potential biological activity. Such studies typically involve NMR, IR, and Mass spectral studies along with X-ray diffraction for structural confirmation (Tyrkov, 2006).
Biological Activity
Several studies have explored the biological activities of compounds synthesized from this chemical structure, including antibacterial, antifungal, and antitubercular activities. For example, derivatives synthesized by refluxing oxadiazole-2-thiol with morpholine hydrochloride have shown remarkable anti-TB activity and superior antimicrobial activity against various strains (Mamatha S.V et al., 2019). Another study on triazole derivatives containing the morpholine moiety as antimicrobial agents highlights the potential of these compounds against various microbial species, emphasizing their significance in addressing microbial resistance (D. Sahin et al., 2012).
Antimicrobial and Antitubercular Agents
The compound's derivatives have been identified as potent antimicrobial and antitubercular agents, with some showing significant activity against bacterial strains including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis. For instance, new 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity, indicating the potential of these compounds as therapeutic agents against various bacterial infections (Aziz ur-Rehman et al., 2015).
Modulation of Antibiotic Activity
Research into the modulation of antibiotic activity against multidrug-resistant strains has also been conducted. Compounds derived from this chemical structure have been investigated for their ability to enhance the efficacy of existing antibiotics, offering a novel approach to combat antibiotic resistance. For example, the study on the modulation of antibiotic activity by 4-(Phenylsulfonyl) morpholine derivatives against multidrug-resistant strains of bacteria demonstrates the potential of these compounds to serve as antibiotic adjuvants (M. A. Oliveira et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c24-18(15-5-2-1-3-6-15)14-29-20-22-21-19(28-20)16-7-4-8-17(13-16)30(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHOEKWQQNSSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)



![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)
![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}({[2-(4-chlorophenyl)-2-oxoethyl]sulfamoyl})[(2,6-dichlorophenyl)methyl]amine](/img/structure/B2698755.png)
![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)
![1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2698759.png)


![3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2698762.png)
![N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2698763.png)
![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)
![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)